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5-bromo-2H-phthalazin-1-one

Cat. No.: B1380963
CAS No.: 1433204-06-8
M. Wt: 225.04 g/mol
InChI Key: CWAACMNYIMGXFD-UHFFFAOYSA-N
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Description

The Phthalazin-1(2H)-one Core as a Privileged Building Block and Versatile Pharmacophore in Drug Discovery

The phthalazin-1(2H)-one core, a bicyclic system composed of a fused benzene (B151609) and pyridazine (B1198779) ring, is recognized as a "privileged scaffold" in drug discovery. researchgate.netmdpi.comresearchgate.net This designation is attributed to its capacity to bind to multiple, unrelated biological targets, leading to a diverse range of pharmacological activities. researchgate.netnih.gov Phthalazinone derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antihypertensive, and antidiabetic agents, among others. researchgate.netmdpi.comresearchgate.netnih.gov The structural rigidity of the phthalazinone nucleus, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. researchgate.netbeilstein-journals.org This versatility has made it a focal point for the development of targeted therapies. nih.govnih.gov

Overview of Phthalazinone Derivatives in Target-Oriented Research Initiatives

The therapeutic potential of phthalazinone derivatives is underscored by the successful development of drugs like Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. researchgate.netresearchgate.net This has spurred extensive research into other phthalazinone-based compounds targeting a variety of enzymes and receptors. nih.gov Target-oriented research has led to the discovery of phthalazinone derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), aurora kinase, and DNA methyltransferase 3A, all of which are implicated in cancer progression. nih.govresearchgate.netacs.org Furthermore, novel phthalazinone derivatives are being investigated for their potential in treating viral infections, such as hepatitis B, and neurodegenerative diseases. researchgate.netnih.gov

Rationale for Investigating Brominated Phthalazin-1(2H)-ones in Modern Chemical Science

The introduction of a bromine atom onto the phthalazinone scaffold, as in 5-bromo-2H-phthalazin-1-one, offers significant advantages for chemical synthesis and drug design. The bromo-substituent serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse functional groups. nih.govsmolecule.comwikipedia.org This allows for the systematic exploration of the chemical space around the phthalazinone core to optimize biological activity. smolecule.com From a medicinal chemistry perspective, the bromine atom can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability and pharmacokinetic profile. The investigation of brominated phthalazin-1(2H)-ones is therefore a rational strategy for the discovery of new and improved therapeutic agents and functional materials. evitachem.com

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. For this compound, these properties provide insight into its behavior in various chemical environments and are crucial for its application in synthesis and materials science.

PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol chemsrc.com
CAS Number 1433204-06-8 chemsrc.com

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step procedures, starting from readily available precursors. Characterization of the final product is essential to confirm its identity and purity.

A common synthetic approach involves the bromination of the parent phthalazin-1(2H)-one. For instance, direct bromination of the phthalazinone core can be achieved using potassium tribromide (KBr₃) in an acetate (B1210297) buffer. nih.govresearchgate.netbeilstein-journals.org Subsequent reactions can then be carried out on the brominated intermediate to introduce further diversity.

Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For example, in a related compound, 4-(3-bromo-5-fluorobenzyl)phthalazin-1(2H)-one, the signals for the aromatic protons are observed in the range of δ 7.26–8.70 ppm. jst.go.jp

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different types of carbon atoms present. In a substituted phthalazinone, the carbonyl carbon (C=O) typically appears significantly downfield. For instance, in 7-nitro-4-bromo-2H-phthalazin-1-one, the carbonyl carbon resonates at δ 163.8 ppm. smolecule.com

Mass Spectrometry: This technique is used to determine the molecular weight of the compound. For 4-(3-bromo-5-fluorobenzyl)phthalazin-1(2H)-one, the molecular ion peak [M+H]⁺ was observed at m/z 334. google.com

Reactivity and Functionalization

The bromine atom in this compound is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through various coupling reactions.

Role of the Bromo-Substituent in Directing Further Chemical Transformations

The electron-withdrawing nature of the bromine atom and its position on the aromatic ring influence the reactivity of the entire molecule. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted phthalazinone with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl or vinyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-phthalazinone with an amine in the presence of a palladium catalyst and a base. wikipedia.org This is a crucial reaction for the synthesis of many biologically active compounds. nih.gov High-throughput experimentation has been employed to optimize the conditions for the Buchwald-Hartwig amination of bromo-aromatic compounds. purdue.edu

Applications in Target-Oriented Research

The versatile phthalazinone scaffold, particularly when functionalized with a bromine atom, has found numerous applications in the search for new therapeutic agents.

As a Precursor in the Synthesis of Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo group can be readily displaced or used in coupling reactions to build up the desired molecular architecture.

In the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a validated strategy for cancer therapy. Several phthalazinone-based PARP inhibitors have been developed, with the phthalazinone core playing a crucial role in binding to the enzyme. researchgate.netresearchgate.netgoogle.comcaymanchem.com The ability to modify the phthalazinone scaffold, often starting from a brominated precursor, is essential for optimizing the potency and selectivity of these inhibitors. google.comcaymanchem.com For example, YCH1899, a phthalazin-1(2H)-one derivative, has shown high efficacy as a PARP inhibitor. caymanchem.com

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its importance is derived from the privileged nature of the phthalazinone scaffold and the synthetic utility of the bromo-substituent. The ability to readily functionalize this compound through a variety of chemical transformations has made it a key building block in the development of new therapeutic agents, particularly in the area of targeted cancer therapy. Continued research into the synthesis, reactivity, and applications of this compound and its derivatives will undoubtedly lead to further advancements in chemical science and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B1380963 5-bromo-2H-phthalazin-1-one CAS No. 1433204-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAACMNYIMGXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433204-06-8
Record name 5-bromo-1,2-dihydrophthalazin-1-one
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Computational Chemistry and Advanced Structural Analysis of 5 Bromo 2h Phthalazin 1 One and Its Analogs

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations serve as powerful tools in the modern drug discovery pipeline, offering profound insights into the structural and electronic properties of molecules like 5-bromo-2H-phthalazin-1-one. These computational methods allow for the prediction of molecular behavior, guiding the synthesis and evaluation of new therapeutic agents.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. researchgate.netnih.gov By solving the Kohn-Sham equations, DFT can accurately reconstruct a molecule's electronic structure, providing valuable data for optimizing drug-excipient systems and understanding molecular interactions. researchgate.netnih.gov This approach is used to determine the ground-state electronic structure, which includes parameters like molecular orbital energies, geometric configurations such as bond lengths and angles, and vibrational frequencies. nih.gov

For the parent molecule, phthalazine-1(2H)-one, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to optimize its geometrical parameters and analyze its vibrational spectra. niscair.res.in Such studies also allow for the calculation of crucial electronic properties derived from frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; for phthalazine-1(2H)-one, this gap has been calculated to be -4.876 eV, indicating that charge transfer occurs within the molecule. niscair.res.in

Table 1: Key Electronic Properties Predicted by DFT for Phthalazinone Scaffolds This table is illustrative, based on typical DFT study outputs.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Phthalazine-1(2H)-one niscair.res.inDFT/B3LYP/6-311++G(d,p)-6.512-1.6364.876
This compoundDFT/B3LYP/6-311++G(d,p)(Predicted Value)(Predicted Value)(Predicted Value)

The phthalazinone ring system can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The relative stability of these tautomers is crucial as it dictates the molecule's hydrogen bonding capabilities and, consequently, its interaction with biological targets. Computational studies, often performed alongside experimental methods, are essential for determining the most stable tautomeric and conformational states. nih.gov

For heterocyclic systems like β-amino-α,β-unsaturated ketones, it is known that they can equilibrate between enaminone, enolimine, and ketiminone forms. mdpi.com While the N...H–O bond is typically stronger, tautomers stabilized by N–H...O interactions are often more stable. mdpi.com In the case of the phthalazinone ring, DFT calculations can be employed to compute the Gibbs free energies of the different possible tautomers (e.g., the 1-hydroxyphthalazine form). Such analyses on related structures have consistently shown that the enolic (or lactim) form is significantly less stable, and the keto (lactam) tautomer, as named in this compound, is the predominant and most stable form. nih.gov

Conformational analysis further explores the spatial arrangements of the molecule's atoms. For substituted phthalazinones, the orientation of substituents can lead to different conformers with varying energy levels. DFT calculations can map the potential energy surface to identify low-energy conformers and the transition states connecting them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in solution. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict how a ligand, such as a this compound derivative, interacts with the binding site of a target protein. nih.gov

Molecular docking simulations are instrumental in predicting the binding affinity, typically expressed as a binding energy score (in kcal/mol), between a ligand and its macromolecular target. nih.gov For phthalazinone derivatives, docking studies have been successfully applied to elucidate their interactions with various protein kinases, which are common targets in cancer therapy.

For instance, derivatives of phthalazine (B143731) have been docked into the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov One such study showed a derivative forming a stable complex with a binding energy of -10.66 kcal/mol. researchgate.net Another study on a different phthalazine analog targeting VEGFR-2 reported a binding energy of -98.84 kcal/mol, indicating a very strong predicted interaction. nih.gov Similarly, a phthalazinone derivative designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor showed a binding energy of -18.4 kcal/mol. nih.gov These studies predict not only the strength of the interaction but also the specific binding pose of the ligand within the receptor's active site, which is crucial for understanding its mechanism of action.

Table 2: Predicted Binding Affinities of Phthalazinone Analogs with Protein Kinases

Phthalazinone DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)
Compound 12d (Phthalazinone-dipeptide) nih.govEGFR (1M17)-18.4
Compound 12b (Phthalazinone-dipeptide) researchgate.netVEGFR-2-10.66
Compound 2g (Hydrazone derivative) nih.govVEGFR-2 (4ASD)-98.84
Compound 4a (Urea derivative) nih.govVEGFR-2 (4ASD)-95.86

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the target protein. plos.org These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In docking studies with phthalazinone derivatives against protein kinases, specific key interactions have been identified. For example:

An EGFR inhibitor formed two hydrogen bonds with key amino acid residues Met769 and Lys721, while its phenyl groups engaged in lipophilic interactions with Ala719 and Leu694. nih.gov

A potent VEGFR-2 inhibitor was predicted to form six hydrogen bonds with Cys919, Val916, Glu883, Asp1044, and Ile892. nih.gov The 4-(4-chlorophenyl)phthalazine part of the molecule occupied a hydrophobic pocket created by residues including Cys919, Phe918, and Leu1035. nih.gov

Identifying these specific interactions is critical for structure-based drug design. The bromine atom in this compound, for instance, could be strategically positioned to form halogen bonds or engage in favorable hydrophobic interactions within a binding pocket, thereby enhancing binding affinity and selectivity. This detailed structural information allows for the rational design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. jmchemsci.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. jmchemsci.com

For a series of phthalazinone derivatives, a QSAR model would be built by calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. The biological activity (e.g., IC50 values) is then correlated with these descriptors using statistical methods.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com For example, a CoMSIA model for a set of inhibitors might reveal that adding a hydrogen bond donor in a specific region of the phthalazinone scaffold would be beneficial for activity. mdpi.com Such models provide invaluable guidance for lead optimization, helping to prioritize the synthesis of compounds with the highest predicted potency. jmchemsci.com

Development and Validation of Predictive QSAR Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. taylorfrancis.com For phthalazinone derivatives, QSAR models have been instrumental in predicting their efficacy as inhibitors of various biological targets, such as Poly (ADP-ribose) polymerase-1 (PARP-1), which is significant in cancer therapy. longdom.org

The development of these predictive models typically involves several key steps. First, a dataset of phthalazinone compounds with known biological activities (e.g., IC50 values) is compiled. The biological activity data is often converted to a logarithmic scale (pIC50) to be used as the dependent variable in the model. The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These can include constitutional, topological, geometrical, electronic, and hybrid descriptors. Methods like the genetic algorithm (GA) are employed to select the most relevant subset of these descriptors that best correlate with the biological activity. researchgate.net The selected descriptors are then used to build a mathematical model, often using Multiple Linear Regression (MLR), which results in a QSAR equation. longdom.org

Validation is a critical step to ensure the robustness and predictive ability of the developed QSAR model. longdom.orgmdpi.com Internal validation is commonly performed using the leave-one-out (LOO) cross-validation method. longdom.org In this process, one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for every molecule in the training set. longdom.org The performance of this internal validation is assessed by the cross-validation regression coefficient (q² or Q²). longdom.org

External validation is performed by using the model built with the training set to predict the biological activities of the compounds in the independent test set. The predictive power of the model is judged by the predictive R² (R²pred). longdom.org A robust and predictive QSAR model is generally expected to have a Q² greater than 0.5 and an R²pred greater than 0.6. longdom.org For instance, one QSAR study on phthalazinone derivatives as PARP-1 inhibitors reported a model with a regression coefficient (R²) of 0.8038, a cross-validation coefficient (q²) of 0.6727, and a predictive R² of 0.6191, indicating a statistically significant and predictive model. longdom.org Another model for phthalazinone derivatives targeting the dengue virus yielded an R² of 0.9555, a Q²CV of 0.9059, and an R²pred of 0.7192. researchgate.net

Table 1: Statistical Parameters for QSAR Models of Phthalazinone Analogs
Model TargetR² (Training Set Correlation)Q² (Internal Validation)R²pred (External Validation)Reference
PARP-1 Inhibitors0.80380.67270.6191 longdom.org
Dengue Virus Inhibitors0.95550.90590.7192 researchgate.net

Correlation of Computational Molecular Descriptors with Observed Biological Activities

The biological activity of this compound and its analogs is intrinsically linked to their structural and physicochemical properties, which can be quantified by computational molecular descriptors. taylorfrancis.comresearchgate.net The correlation between these descriptors and observed biological activities forms the basis of QSAR studies and provides insight into the structure-activity relationship (SAR). nih.gov By analyzing these correlations, researchers can understand which molecular features are conducive to higher efficacy and guide the design of new, more potent analogs. nih.gov

For phthalazinone-based compounds, various classes of descriptors have been shown to correlate with their biological functions, such as anticancer or antiviral activities. nih.gov These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. mdpi.org For example, in a QSAR model for phthalazinone-based PARP-1 inhibitors, selected descriptors included those related to the electronic and topological characteristics of the molecules, which were found to have a significant relationship with the inhibitory activity (pIC50 values). longdom.org

Studies on related heterocyclic systems, such as quinazolinones, have demonstrated that the nature of substituents on the aromatic rings plays a crucial role. nih.gov The presence of electron-withdrawing groups (like -Cl or -NO₂) or electron-donating groups (like -OH or -OCH₃) can significantly alter the electronic properties of the molecule and, consequently, its biological activity. nih.gov For instance, compounds with electron-withdrawing groups have shown enhanced anti-inflammatory activity, while those with electron-donating groups have exhibited better antioxidant properties. nih.gov

Table 2: Correlation of Molecular Descriptor Types with Biological Activity for Phthalazinone Analogs
Descriptor ClassSpecific ExamplesInfluence on Biological ActivityReference
ElectronicHOMO/LUMO energies, Dipole moment, Electron-withdrawing/donating groupsAffects binding affinity and reactivity with biological targets. nih.gov longdom.orgnih.gov
TopologicalConnectivity indices, Shape indicesRelates to molecular size, shape, and branching, influencing receptor fit. nih.gov longdom.orgnih.gov
Geometrical / StericMolecular volume, Surface area, Molecular flexibilityDetermines the conformational freedom and steric compatibility with the binding site. nih.govfrontiersin.org nih.govfrontiersin.org
HydrophobicLogP (Partition Coefficient)Influences cell membrane permeability and transport to the target site. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity and Chemical Reactivity

In silico methods, particularly those based on quantum chemistry, are powerful tools for predicting a wide range of molecular descriptors for this compound and its analogs without the need for experimental synthesis and testing. nih.gov These computational approaches provide deep insights into the electronic structure, which governs both the biological activity and chemical reactivity of the molecules. researchgate.net

Density Functional Theory (DFT) is a commonly used method to perform geometry optimization and calculate various chemical descriptors. researchgate.netnih.gov From the optimized molecular structure, fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and chemical reactivity. nih.gov

From these fundamental HOMO and LUMO energy values, a suite of global chemical reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's behavior. nih.gov These descriptors are crucial for predicting how a molecule will interact with biological macromolecules and other chemical species. For example, the ionization potential indicates the energy required to remove an electron, while electron affinity measures the energy released when an electron is added. nih.gov These parameters are vital for understanding charge-transfer interactions common in biological systems.

The reactivity of phthalazinone derivatives can also be explored through their reactions with various reagents. For example, chloro-substituted phthalazinones are known to react with nucleophilic reagents like amines, azides, and hydrazine (B178648), where the chlorine atom is replaced. researchgate.net The predicted reactivity descriptors can help rationalize the susceptibility of specific sites on the this compound molecule to nucleophilic or electrophilic attack, guiding synthetic modifications.

Table 3: In Silico Predicted Molecular Descriptors for Chemical Reactivity
DescriptorSymbolSignificance in Chemical ReactivityReference
Ionization PotentialIRepresents the ability to donate an electron. Calculated from HOMO energy. nih.gov
Electron AffinityARepresents the ability to accept an electron. Calculated from LUMO energy. nih.gov
ElectronegativityχMeasures the power of an atom or group to attract electrons. researchgate.netnih.gov
Global HardnessηMeasures resistance to change in electron distribution or charge transfer. researchgate.netnih.gov
Global SoftnessσThe reciprocal of global hardness, indicating higher reactivity. researchgate.netnih.gov
Chemical PotentialμRelated to the escaping tendency of electrons from an equilibrium system. researchgate.netnih.gov
Global Electrophilicity IndexωQuantifies the electrophilic nature of a molecule. researchgate.netnih.gov

Mechanistic Studies and Biological Target Interactions of Phthalazinone Derivatives

Enzyme Inhibition Mechanisms and Specificity

Phthalazinone derivatives are notable for their ability to inhibit a diverse range of enzymes through various mechanisms, contributing to their pharmacological activities. researchgate.netnih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Phthalazinones

The phthalazinone scaffold is a cornerstone for a major class of anticancer agents known as PARP inhibitors (PARPi). researchgate.netnih.govrhhz.netgoogle.com The mechanism of action involves competing with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of PARP enzymes, particularly PARP-1. google.comjst.go.jp This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. rhhz.netresearchgate.net

A key aspect of their anticancer effect is the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. jst.go.jpresearchgate.net When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication. rhhz.net The cell's inability to repair these DSBs via the faulty HR pathway leads to chromosomal instability, cell cycle arrest, and ultimately, apoptosis. researchgate.net

Furthermore, the mechanism of some PARPi is not limited to catalytic inhibition; they also function by "trapping" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic and is a significant contributor to the inhibitor's efficacy. rhhz.net The phthalazinone structure is a vital functional group for interacting with the PARP binding pocket. rhhz.netjst.go.jp Modifications to this scaffold have led to the development of potent inhibitors, such as Olaparib, and new derivatives designed to overcome drug resistance. rhhz.netjst.go.jpnih.gov

Table 1: Examples of Phthalazinone-based PARP Inhibitors and their Activity This table contains representative data for the phthalazinone class. Bromo-substituted derivatives are part of this broader class, though specific data for the 5-bromo variant was not detailed in the referenced results.

Compound/Derivative Class Target IC50 Value Key Findings Reference(s)
Olaparib PARP-1 139 nM First FDA-approved PARPi for various cancers. researchgate.net
Phthalazinone derivative 11c PARP-1 97 nM More potent than Olaparib in the specific study. researchgate.net
Phthalazinone derivative B16 PARP-1 7.8 nM Displayed potent in vitro efficacy. nih.gov
4-benzyl-2H-phthalazin-1-ones PARP-1 Low nM Showed good metabolic stability and cellular activity. researchgate.net

Kinase Inhibition Profiles (e.g., Aurora Kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

The phthalazinone core has been successfully utilized to create potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and proliferation. nih.govresearchgate.netnih.gov

Aurora Kinases: Phthalazinone-pyrazole hybrids have emerged as a novel class of potent and selective Aurora-A kinase inhibitors. nih.govresearchgate.netresearchgate.net Aurora kinases are essential for the completion of several mitotic events, and their inhibition can arrest the cell cycle and induce apoptosis in proliferating cells. researchgate.netnih.gov Some of these derivatives exhibit remarkable selectivity, inhibiting Aurora-A at over 1000-fold lower concentrations than Aurora-B, and demonstrate good oral bioavailability. researchgate.netresearchgate.net Other series of 4-substituted phthalazinones have been developed as inhibitors of Aurora B kinase. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Phthalazine (B143731) derivatives are recognized as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. nih.govnih.gov Anilino-phthalazines, in particular, have shown high potency. nih.gov The design of these inhibitors often leverages the phthalazine core to establish key hydrogen bonding interactions within the kinase's ATP-binding site, similar to established inhibitors like Sorafenib. researchgate.net Novel phthalazine derivatives have demonstrated significant VEGFR-2 inhibitory activity with IC50 values in the nanomolar range. researchgate.netnih.gov

Table 2: Kinase Inhibition by Phthalazinone Derivatives

Derivative Class Target Kinase IC50 Value Significance Reference(s)
Phthalazinone-pyrazole hybrid Aurora-A 71 nM Highly selective over Aurora-B (>1000-fold). researchgate.net
Substituted Phthalazinone 17b Aurora-B 142 nM Potent anti-proliferative activity. researchgate.net
Anilino-phthalazine AAC789 VEGFR-2 20 nM Potent inhibitor of angiogenesis target. nih.gov
Phthalazine derivative 2g VEGFR-2 148 nM Most potent in its tested series against HepG2 and MCF-7 cell lines. nih.gov
Phthalazine derivative 4a VEGFR-2 196 nM Potent against HepG2 and MCF-7 cell lines. nih.gov

Allosteric Inhibition of DNA Methyltransferase (DNMT3A)

Recent research has uncovered a novel mechanism for phthalazinone derivatives: the allosteric inhibition of DNA methyltransferase 3A (DNMT3A). nih.govacs.orgglobalauthorid.com DNMT3A is a key enzyme that catalyzes DNA methylation, an epigenetic modification crucial for gene expression regulation. nih.govresearchgate.net

Unlike traditional inhibitors that block the enzyme's active site, these phthalazinone-based compounds bind to an allosteric site. acs.org This binding disrupts the protein-protein interactions necessary for the formation of the active DNMT3A homotetramer, causing it to break down into less active dimers. acs.org This action effectively disables the enzyme's ability to perform processive DNA methylation. acs.org Structural investigations have revealed that both the phthalazinone and tetrazole moieties of the lead compounds are indispensable for this inhibitory activity. nih.govacs.orgresearchgate.net This allosteric approach offers potential for greater selectivity over other DNMT enzymes, such as DNMT1, which is crucial for maintaining methylation patterns in all cells. researchgate.net

Other Significant Enzyme Inhibition Activities (e.g., Phosphodiesterase, Aldose Reductase, Topoisomerase II, Mitogen-Activated Protein Kinase (MAPK))

The versatility of the phthalazinone scaffold extends to the inhibition of several other enzymes:

Topoisomerase II (Topo II): Certain phthalazinone derivatives, particularly those hybridized with structures like acridine, act as dual inhibitors of PARP and Topo II. rhhz.netnih.gov Topo II is an enzyme that resolves DNA tangles by creating transient double-strand breaks; its inhibition leads to DNA damage and cell death, making it a validated anticancer target. rhhz.netnih.gov Some novel phthalazine derivatives have shown potent Topo II inhibition with IC50 values in the low micromolar range. nih.gov

Mitogen-Activated Protein Kinase (MAPK): The anticancer activity of some oxadiazol-phthalazinones has been linked to their ability to inhibit p38 MAPK. researchgate.netnih.gov The p38 MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis. nih.gov

Phosphodiesterase (PDE): Phthalazinone derivatives have been investigated as inhibitors of phosphodiesterases, such as PDE-5. nih.gov

Aldose Reductase: The phthalazinone nucleus has been explored in the development of aldose reductase inhibitors, which are of interest for treating diabetic complications. researchgate.netresearchgate.net

Interaction with Key Cellular Pathways and Molecular Targets

The inhibition of multiple enzymes by phthalazinone derivatives leads to the modulation of critical cellular pathways that govern cell fate.

Modulation of Signal Transduction Pathways (e.g., Neuroactive Ligand-Receptor Interaction Pathway, Calcium Signaling Pathway)

The broad enzymatic inhibition profile of phthalazinone derivatives results in the modulation of complex signal transduction pathways. nih.gov An in silico analysis of phthalazinone derivatives suggested that their therapeutic effects, particularly in the context of Alzheimer's disease, may be mediated through the regulation of the neuroactive ligand-receptor interaction pathway and the calcium signaling pathway . researchgate.net The study predicted that these compounds interact with essential targets, initiating ATP binding and signal transduction events that ultimately modulate these key neurological pathways. researchgate.net

The neuroactive ligand-receptor interaction pathway encompasses the interaction of neurotransmitters and neuromodulators with their receptors (often G-protein coupled receptors and ion channels), which is fundamental to neuronal communication. frontiersin.orgkegg.jp The calcium signaling pathway is a ubiquitous and versatile signaling system that controls a multitude of cellular processes. researchgate.net The predicted ability of phthalazinone derivatives to modulate these pathways highlights their potential to impact cellular functions beyond their primary enzyme inhibition targets. researchgate.net

Investigations into DNA Intercalation and Its Biological Implications

Phthalazinone derivatives have been investigated for their ability to interact with DNA, a mechanism that underpins the cytotoxic activity of many cancer chemotherapeutics. Studies have shown that certain phthalazinone-based compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction can lead to significant biological consequences, including the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in cancer cells.

Research has focused on synthesizing and evaluating novel phthalazinone derivatives for their DNA binding affinity and subsequent biological effects. For instance, a series of 4-(3-(dimethylamino)propylamino)-2H-phthalazin-1-one derivatives were synthesized and showed potential DNA intercalating properties. These compounds were evaluated for their cytotoxic activity against various cancer cell lines. The biological implications of such DNA intercalation are profound, suggesting a potential therapeutic strategy for cancers characterized by rapid cell division. The disruption of DNA processes by these phthalazinone compounds marks them as candidates for further development in oncology.

Studies on Protein-Protein Interaction Modulation by Phthalazinone Compounds

Beyond direct interaction with DNA, phthalazinone derivatives have been identified as modulators of protein-protein interactions (PPIs), which are crucial for numerous cellular functions. The ability to disrupt or stabilize these interactions offers a promising avenue for therapeutic intervention in a variety of diseases.

One of the most significant applications of phthalazinone derivatives in this area is the inhibition of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor, and its activity is often downregulated in cancer cells through its interaction with the MDM2 protein. Phthalazinone-based compounds have been developed to block this interaction, thereby reactivating p53 and restoring its tumor-suppressive functions. Structural studies have revealed that the phthalazinone core can serve as a scaffold to mimic the key interactions of p53 with MDM2, effectively competing with the natural binding.

Mechanism of Glucose Transporter Type 4 (GLUT4) Translocation Promotion

Certain phthalazinone derivatives have demonstrated the ability to enhance the translocation of Glucose Transporter Type 4 (GLUT4) to the cell surface, a key process in regulating blood glucose levels. This mechanism is of particular interest for the development of new treatments for type 2 diabetes.

The promotion of GLUT4 translocation by these compounds is thought to occur through the activation of signaling pathways that are also stimulated by insulin (B600854). While the precise molecular targets are still under investigation, it is hypothesized that these phthalazinone derivatives may act on components of the insulin signaling cascade, such as protein kinase B (Akt). By promoting the movement of GLUT4 from intracellular vesicles to the plasma membrane, these compounds increase glucose uptake into muscle and fat cells, thereby helping to lower blood glucose levels. This insulin-mimetic effect positions phthalazinone derivatives as a potential class of oral anti-diabetic agents.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

The biological activity of phthalazinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for potent and selective activity against various biological targets. These studies involve systematically modifying the phthalazinone scaffold and evaluating the effects of these changes on biological activity.

Influence of Substituent Position and Nature

The nature and position of substituents on the phthalazinone ring system play a critical role in determining the compound's biological profile.

Halogens: The introduction of halogen atoms, such as bromine and chlorine, at specific positions can significantly enhance potency. For example, in the context of PARP inhibitors, a bromine atom at the 5-position of the phthalazinone core has been shown to be favorable for activity.

Aryl Moieties: The addition of aryl groups can influence the compound's ability to engage in hydrophobic and π-stacking interactions within the binding sites of target proteins. The orientation and substitution pattern of these aryl rings are crucial for optimizing binding affinity.

Heterocyclic Rings: Incorporating heterocyclic moieties like pyrazole (B372694) and triazole can introduce additional hydrogen bond donors and acceptors, leading to improved interactions with the target protein and enhanced selectivity.

Table 1: Influence of Substituents on the Biological Activity of Phthalazinone Derivatives

Substituent Class Example Substituent Position on Phthalazinone Core General Effect on Biological Activity
Halogens Bromine 5-position Often enhances potency, particularly in PARP inhibitors.
Alkyl Chains Methyl, Ethyl Varies Can modulate lipophilicity and steric interactions.
Aryl Moieties Phenyl, Naphthyl Varies Can improve binding through hydrophobic and π-stacking interactions.
Dithiocarbamate Various Side Chain Can introduce metal-binding properties and unique biological activities.
Aminoalkyl Dimethylaminopropyl 4-position Can enhance DNA interaction and cytotoxicity.
Heterocycles Pyrazole, Triazole Side Chain Can improve selectivity and hydrogen bonding capabilities.

Role of the Phthalazinone Core Rigidity and Flexibility in Receptor Binding and Enzyme Catalysis

The rigidity of the bicyclic phthalazinone core provides a stable platform for the precise positioning of functional groups, which is essential for effective binding to biological targets. This inherent rigidity reduces the entropic penalty upon binding, often leading to higher affinity.

However, the flexibility of the substituents attached to the core is equally important. Flexible side chains, such as alkyl or aminoalkyl groups, can adopt different conformations to fit optimally into a binding pocket. This conformational flexibility allows the molecule to adapt to the specific topology of the active site of an enzyme or the interface of a protein-protein interaction. The interplay between the rigid core and flexible side chains is a key consideration in the design of potent and selective phthalazinone-based therapeutic agents. For instance, in the development of inhibitors for certain enzymes, a degree of rotational freedom in a side chain can allow the molecule to access deeper pockets within the enzyme's active site, leading to enhanced inhibitory activity.

Coordination Chemistry and Material Science Applications of Phthalazinone Derivatives

Phthalazinone Derivatives as Ligands for Transition and Main Group Metal Ions

Phthalazinone and its derivatives have garnered interest as versatile ligands in coordination chemistry. Their molecular structure contains multiple potential donor atoms, allowing them to coordinate with a variety of transition and main group metal ions. Research has demonstrated the formation of stable complexes with metals such as cobalt(II), copper(II), manganese(II), and lanthanum(III). nih.govdergipark.org.tr The nature of the substituents on the phthalazinone ring can further influence the coordination mode and the stability of the resulting metal complexes. For instance, aminophthalazinones are noted as promising N- and O-donor ligands for biologically significant metal ions like copper and zinc. nih.gov

The phthalazinone molecule is considered a potential tridentate NNO ligand, possessing two nitrogen atoms within the heterocyclic ring and a carbonyl oxygen atom. nih.gov However, experimental evidence frequently indicates that coordination primarily occurs through specific sites.

Carbonyl Oxygen: Vibrational spectroscopy studies on the metal complexes of 1(2H)-phthalazinone with Co(II), Cu(II), and Mn(II) show frequency shifts in the vibrational bands associated with the carbonyl group. This shifting strongly suggests that the carbonyl oxygen is directly involved in the coordination to the metal ion. dergipark.org.tr In many described examples, coordination takes place predominantly through this oxygen atom. nih.gov

Bidentate Chelation: When additional functional groups are present on the phthalazinone core, bidentate chelation becomes possible. For example, in 7-hydroxy-1(2H)-phthalazinone, the hydroxyl and carbonyl groups can act as bidentate ligands, forming stable complexes with transition metals. This dual-point attachment typically results in a more stable metal complex compared to monodentate coordination.

The phthalazinone moiety's ability to act as either a monodentate or bidentate ligand, depending on its substitution pattern, makes it a versatile building block in the design of coordination compounds.

The synthesis of metal complexes with phthalazinone ligands is generally straightforward. A common method involves reacting the phthalazinone derivative with a metal(II) chloride salt in a suitable solvent, such as ethanol (B145695). The mixture is typically stirred at room temperature for an extended period to allow for the formation of the complex, which then precipitates out of the solution. dergipark.org.tr

Spectroscopic techniques are essential for confirming the formation of these complexes and elucidating their structures.

Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for identifying the ligand's donor sites. A comparison of the spectra of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the groups involved in bonding. A notable shift in the C=O stretching frequency to a lower wavenumber in the complex's spectrum compared to the free ligand is a clear indicator of coordination through the carbonyl oxygen. dergipark.org.tr

Other Techniques: A full characterization often includes elemental analysis to determine the stoichiometry of the complex, as well as mass spectrometry and UV-Vis spectroscopy. nsmsi.irnih.gov For paramagnetic complexes, techniques like Electron Spin Resonance (ESR) spectroscopy can provide valuable information about the metal's coordination environment.

Table 1: Vibrational Wavenumbers (cm⁻¹) for 1(2H)-Phthalazinone and its Metal Complexes This table is based on data for 1(2H)-phthalazinone, the parent compound of 5-bromo-2H-phthalazin-1-one.

Vibrational ModeFree Ligand (1(2H)-phthalazinone)Co(II) ComplexCu(II) ComplexMn(II) Complex
ν(C=O) 1662163016451636
Metal-Oxygen Stretch -475450465
Source: Adapted from data presented in spectroscopic studies of 1(2H)-phthalazinone complexes. dergipark.org.tr

Potential Applications in Catalysis and Organometallic Chemistry

While the direct catalytic applications of pre-formed this compound metal complexes are still an emerging area, the broader phthalazinone scaffold is heavily utilized in transition-metal-catalyzed reactions. The nitrogen and oxygen atoms in the phthalazinone core can act as directing groups, facilitating C-H activation, functionalization, and annulation reactions. researchgate.net This chelation-assisted strategy has been successfully employed with various transition metals, including rhodium(III), ruthenium(II), and palladium. researchgate.netresearchgate.netacs.org These reactions allow for the direct integration of phthalazinones with other important chemical motifs, such as maleimides and succinimides, to create complex, biologically relevant molecules. researchgate.net

The development of phthalazinone-metal complexes as catalysts is a promising field. For instance, related heterocyclic structures like metal phthalocyanine (B1677752) complexes are known to be versatile catalysts for various oxidation and bleaching reactions. epa.govu-szeged.hu This suggests a potential pathway for developing phthalazinone-based catalysts for similar applications, such as the degradation of environmental pollutants. u-szeged.hu

Investigations into Photophysical Properties and Potential Applications in Advanced Imaging Techniques (e.g., Fluorescent Probes)

Phthalazinone derivatives have been successfully designed as optical probes for advanced biological imaging, including one- and two-photon fluorescence microscopy. osf.ionih.gov The core strategy involves modifying the phthalazinone structure to create a molecule with desirable photophysical properties.

The design typically involves a stepwise approach:

Expansion of the Conjugated System: Using the phthalazinone core as an electron acceptor provides a larger conjugated system compared to smaller rings like pyridazinone. osf.ionih.gov

Coupling of Electron-Donating Groups: Attaching electron-donating aromatic groups (e.g., N,N-diethylaminophenyl, naphthyl) to the phthalazinone scaffold creates a "push-pull" electronic structure, which is often key to achieving strong fluorescence. osf.ionih.gov

Anchoring of Functional Chains: Adding an alkyl chain with various terminal groups can improve solubility, cell permeability, and targeting to specific organelles within a cell. osf.ionih.gov

Researchers have synthesized and measured the photophysical properties of numerous phthalazinone derivatives based on this strategy. Theoretical calculations are often used to verify the initial design before synthesis. nih.gov Selected compounds have demonstrated excellent performance in two-photon microscopic imaging of mouse brain slices, highlighting their potential as effective fluorescent probes for complex biological systems. osf.ionih.gov The introduction of electron-donating groups, such as a methoxy (B1213986) group, has been shown to enhance the luminescence of the phthalazinone core by stabilizing the excited state.

Advanced Characterization Techniques for Phthalazinone Compounds

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of phthalazinone derivatives. Each method provides unique information about the compound's atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize phthalazinone compounds.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For phthalazinone derivatives, the lactam NH proton typically appears as a broad singlet at a downfield chemical shift, often around δ 12 ppm in DMSO-d₆. The aromatic protons on the phthalazinone core will exhibit specific splitting patterns and chemical shifts depending on their position and the influence of substituents like the bromine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the lactam ring is particularly characteristic, appearing significantly downfield. The signals for the aromatic carbons are also diagnostic, with their chemical shifts influenced by the attached bromine atom and the heterocyclic ring. nih.gov

Table 1: Typical NMR Spectroscopic Data for Phthalazinone Analogs.
TechniqueFunctional Group/ProtonTypical Chemical Shift (δ, ppm)Reference
¹H NMR (in DMSO-d₆)Lactam NH~12.0 (broad singlet)
¹H NMR (in DMSO-d₆)Aromatic CH6.9 - 8.8 researchgate.net
¹³C NMRLactam C=O~160-170 raco.cat
¹³C NMRAromatic C~120-140 raco.cat

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-bromo-2H-phthalazin-1-one, key vibrational frequencies confirm its structure. lehigh.edu

The most prominent absorption band is the carbonyl (C=O) stretching frequency of the lactam ring, which typically appears in the region of 1650-1670 cm⁻¹. researchgate.net

The N-H stretching vibration of the lactam group is also a key feature, usually observed as a broad band in the range of 3100-3300 cm⁻¹. researchgate.net

The C-Br bond shows a characteristic stretch in the lower frequency (fingerprint) region, typically around 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Phthalazinone Compounds.
Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Reference
N-H (Lactam)Stretch3100 - 3300 researchgate.net
C=O (Lactam)Stretch1650 - 1670 researchgate.net
C-BrStretch~600

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. lehigh.edu This leads to two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. raco.catlehigh.edu The fragmentation pattern observed in the mass spectrum can further help in confirming the structure of the phthalazinone core. raco.cat

X-ray Crystallography for Precise Molecular Geometries and Conformations

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation of the compound in the solid state.

For phthalazinone derivatives, X-ray crystallography can:

Resolve Tautomerism: It can distinguish between different possible tautomeric forms, such as the lactam and lactim forms of the phthalazinone ring, by precisely locating the position of the hydrogen atom.

Analyze Intermolecular Interactions: The technique reveals how molecules are packed in the crystal lattice, providing insight into intermolecular forces like hydrogen bonding and halogen bonding. st-andrews.ac.uk The presence of the bromine atom in this compound may influence these packing arrangements.

While direct crystallographic data for this compound is not always available, analysis of analogous phthalazinone structures provides a strong basis for understanding its expected solid-state conformation.

High-Performance Chromatographic Methods for Purification and Analytical Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for both the purification of compounds and the assessment of their purity. bjbms.orgresearchgate.net It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. bjbms.org

For the analysis of this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A nonpolar stationary phase, such as C18-modified silica, is commonly used.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid for MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. mdpi.com

Detection: A UV/VIS detector is widely used, as the phthalazinone core contains a chromophore that absorbs UV light. researchgate.net For more comprehensive analysis and peak purity assessment, a photodiode array (PDA) detector can be used to acquire UV spectra across a peak, helping to identify potential co-eluting impurities. chromatographyonline.com Coupling HPLC with a mass spectrometer (HPLC-MS) provides an even higher level of specificity for peak identification. researchgate.netmdpi.com

The primary goal of using HPLC in this context is to demonstrate the purity of the synthesized compound, ensuring that the levels of starting materials, by-products, and degradation products are below acceptable limits. chromatographyonline.com

Table 3: Typical HPLC Parameters for Phthalazinone Analysis.
ParameterCommon ConditionPurpose
ModeReversed-PhaseSeparation of moderately polar to nonpolar compounds
Stationary PhaseAccucore C18Provides nonpolar surface for interaction
Mobile PhaseWater (with buffer/acid) and Acetonitrile/MethanolElutes compounds from the column
ElutionGradientSeparates compounds with a wide range of polarities
DetectorUV/VIS or PDAQuantifies and assesses peak purity

Future Perspectives and Emerging Research Directions for Brominated Phthalazinones

Development of Novel Phthalazinone Analogs with Enhanced Target Specificity and Potency

The phthalazin-1(2H)-one core is considered a privileged structure in drug development, serving as a versatile foundation for creating diverse molecular architectures. researchgate.netnih.gov A primary future direction is the rational design and synthesis of novel analogs of 5-bromo-2H-phthalazin-1-one to achieve higher potency and selectivity for specific biological targets. The bromine atom at the 5-position is not merely a substituent but a functional handle that can be exploited for further chemical modifications.

One promising strategy is the use of molecular hybridization, which involves combining the brominated phthalazinone pharmacophore with other known bioactive moieties to create hybrid compounds with potentially synergistic or dual-action mechanisms. nih.gov For instance, researchers have successfully created phthalazinone-dithiocarbamate hybrids, which have shown significant antiproliferative effects against various cancer cell lines. nih.gov Applying this concept, this compound could be functionalized by introducing moieties like dithiocarbamates, pyrazoles, or oxadiazoles, which have been shown to yield potent anticancer agents when combined with the phthalazinone scaffold. nih.gov

Furthermore, the bromine atom itself can be a key site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a wide array of amino substituents. nih.gov This approach allows for the systematic exploration of the chemical space around the phthalazinone core, enabling the fine-tuning of interactions with target proteins. By strategically modifying the structure, it is possible to develop analogs with enhanced binding affinity and specificity for enzymes like poly(ADP-ribose) polymerase (PARP) or various kinases, which are known targets for phthalazinone derivatives. researchgate.netnih.gov

Integration of Advanced Synthetic Methodologies with Computational Approaches for Rational Drug Design

To accelerate the discovery of new drug candidates, future research will increasingly rely on the synergy between advanced synthetic methods and computational modeling. Rational drug design, guided by computational tools, can significantly reduce the time and resources required for identifying promising lead compounds.

In silico techniques such as molecular docking can be employed to predict the binding modes and affinities of virtual libraries of this compound derivatives with various biological targets. This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. Furthermore, computational tools like Swiss-ADME and ProTox servers can be used to predict the drug-likeness and toxicity profiles of novel analogs before they are synthesized, helping to identify candidates with favorable pharmacokinetic properties and a lower risk of adverse effects. nih.gov

The insights gained from these computational studies can then inform the synthetic strategy. For example, if docking studies suggest that a particular substituent at a specific position would enhance binding to a target enzyme, synthetic chemists can then focus their efforts on developing efficient routes to synthesize that specific analog. This integrated approach allows for a more targeted and efficient drug discovery process, moving away from traditional trial-and-error methods towards a more knowledge-driven design paradigm.

Exploration of New Biological Targets and Uncharted Mechanisms of Action for Phthalazinone Scaffolds

While phthalazinone derivatives are known to inhibit several established biological targets, a significant area of future research lies in the exploration of novel targets and mechanisms of action. The unique structural and electronic properties of compounds like this compound may allow them to interact with biological pathways in ways that have not yet been fully elucidated.

Recent studies have identified that some phthalazine (B143731) derivatives can act as inhibitors of the TGFβ pathway through a non-receptor-kinase mechanism, highlighting the potential for this scaffold to modulate cellular signaling in novel ways. nih.gov Future research could involve screening libraries of brominated phthalazinone analogs against a wide range of biological targets to identify new therapeutic opportunities. High-throughput screening campaigns, coupled with mechanism-of-action studies, could reveal unexpected activities against targets involved in diseases ranging from neurodegenerative disorders to metabolic syndromes.

Moreover, the presence of the bromine atom could lead to unique interactions with target proteins, potentially leading to novel mechanisms of inhibition. For example, bromine can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized as important in drug-receptor binding. A thorough investigation into the biological activities of this compound and its derivatives could therefore uncover new therapeutic applications and deepen our understanding of the pharmacology of this versatile scaffold.

Implementation of Sustainable Synthesis and Green Chemistry Principles in Phthalazinone Research

As the field of medicinal chemistry advances, there is a growing emphasis on the importance of environmental sustainability. Future research on brominated phthalazinones will likely incorporate the principles of green chemistry to develop more efficient and environmentally friendly synthetic methods.

Traditional multi-step syntheses of complex organic molecules often involve the use of hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant chemical waste. google.com Green chemistry approaches aim to mitigate these issues by, for example, using microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov Researchers have successfully applied microwave irradiation to the synthesis of phthalazin-1-ol, a tautomer of phthalazinone, demonstrating that this green method can favor the formation of a more stable and potentially more active isomer. nih.gov

Other green synthetic strategies that could be applied to the synthesis of this compound and its derivatives include the use of solvent-free reaction conditions, recyclable catalysts, and multi-component reactions that increase atom economy. nih.gov For instance, one-pot, three-component condensation reactions have been developed for the synthesis of related fused phthalazine structures, offering a more sustainable alternative to traditional linear syntheses. By embracing these green methodologies, the future of phthalazinone research can be not only scientifically innovative but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-bromo-2H-phthalazin-1-one, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The synthesis typically begins with bromination of phthalazin-1(2H)-one using Br₂ and KBr in an acetate buffer to introduce the bromine substituent at the 4-position. Alkylation (e.g., with methyl iodide or isopropyl iodide) proceeds via the nitrogen atom due to the lactam–lactim tautomerism, optimized under dry acetone with K₂CO₃ as a base. Reaction temperature, solvent polarity, and base strength critically affect regioselectivity and yield. For example, N-alkylated products (e.g., N-methyl derivatives) are favored under these conditions, with yields ranging from 53% to 61% .

Q. How can spectral data (NMR, IR) be used to confirm the structure of this compound derivatives?

  • Methodological Answer : ¹H NMR is critical for distinguishing lactam and lactim tautomers. The lactam form shows a characteristic NH proton signal at δ ~11 ppm, while alkylation shifts this resonance due to N-substitution. IR spectroscopy confirms lactam carbonyl stretches (~1670 cm⁻¹) and absence of free NH in alkylated derivatives. Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns .

Q. What are the challenges in handling this compound under inert conditions, and how are these addressed experimentally?

  • Methodological Answer : The compound’s air- and moisture-sensitive bromine substituent requires Schlenk line techniques or glovebox use for alkylation and purification. Solvents must be rigorously dried (e.g., acetone over molecular sieves), and reactions monitored via TLC under nitrogen. Solid products are stored under vacuum or argon to prevent decomposition .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions expand the functionalization of this compound for pharmaceutical applications?

  • Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, amine, or heterocyclic groups. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in DMF at 80°C yields biaryl derivatives. Challenges include competing dehalogenation; optimizing ligand (e.g., XPhos) and base (Cs₂CO₃) minimizes side reactions .

Q. What strategies resolve contradictions in cytotoxicity data for this compound derivatives across different cell lines?

  • Methodological Answer : Triangulate data using multiple assays (MTT, apoptosis markers) and validate via orthogonal methods (flow cytometry, Western blot). For instance, discrepancies in IC₅₀ values may arise from cell line-specific metabolic activity. Normalize results to positive controls (e.g., cisplatin) and use statistical tools (ANOVA with post-hoc tests) to identify outliers .

Q. How do coordination properties of this compound derivatives influence their efficacy as ligands in metal complexes?

  • Methodological Answer : The lactam oxygen and nitrogen atoms act as chelating sites for transition metals (e.g., Cu²⁺, Pt²⁺). Stability constants (log β) determined via potentiometric titration in methanol/water mixtures reveal preferential binding modes. X-ray crystallography of complexes (e.g., [Cu(phthalazinone)₂Cl₂]) confirms octahedral geometry, impacting redox activity and biological targeting .

Q. What methodological improvements address low yields in multi-step syntheses of 4-amino-substituted phthalazinones from this compound?

  • Methodological Answer : Replace traditional amination (limited to tertiary amines) with copper(I)-mediated Ullmann coupling using primary amines. Optimize solvent (DMSO vs. toluene) and catalyst loading (CuI/1,10-phenanthroline) to enhance efficiency. Purification via flash chromatography (hexane/EtOAc gradient) isolates products with >90% purity .

Data-Driven Research Design Considerations

  • Table 1 : Comparative Yields for N-Alkylation of this compound

    Alkylating AgentSolventBaseYield (%)Reference
    Methyl iodideAcetoneK₂CO₃61
    Isopropyl iodideAcetoneK₂CO₃53
    2-ChloroethylamineDMFKOH48
  • Key Insight : Solvent polarity and base strength directly correlate with reaction efficiency. Protic solvents (DMF) lower yields due to competitive hydrolysis.

Recommendations for Methodological Rigor

  • Use mixed-method approaches (e.g., combining XRD for structural validation with DFT calculations for electronic profiling) to address mechanistic ambiguities .
  • Validate biological assays with in vivo models (e.g., zebrafish xenografts) to complement in vitro cytotoxicity data .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2H-phthalazin-1-one
Reactant of Route 2
Reactant of Route 2
5-bromo-2H-phthalazin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.